3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane
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Overview
Description
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol It is a derivative of oxolane, featuring a bromine atom at the 3-position and a 2-chlorophenylmethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane typically involves the reaction of 3-bromooxolane with 2-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of oxolane.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is the de-brominated oxolane derivative.
Scientific Research Applications
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar in structure but lacks the oxolane ring and the 2-chlorophenyl group.
3-Bromo-4-methoxybenzonitrile: Contains a nitrile group instead of the oxolane ring.
2-Bromo-4-chlorophenylmethanol: Similar aromatic structure but different functional groups.
Uniqueness
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is unique due to its combination of a bromine atom, a 2-chlorophenylmethoxy group, and an oxolane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H12BrClO2 |
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Molecular Weight |
291.57 g/mol |
IUPAC Name |
3-bromo-4-[(2-chlorophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H12BrClO2/c12-9-6-14-7-11(9)15-5-8-3-1-2-4-10(8)13/h1-4,9,11H,5-7H2 |
InChI Key |
RXQBAVAQTSPKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)Br)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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